Product packaging for Sulbenicillin(2-)(Cat. No.:)

Sulbenicillin(2-)

Cat. No.: B1263529
M. Wt: 412.4 g/mol
InChI Key: JETQIUPBHQNHNZ-OAYJICASSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Sulbenicillin (B1681181) within Beta-Lactam Antibiotic Evolution

The discovery of penicillin by Alexander Fleming in 1928 marked a turning point in medicine. nih.govreactgroup.org The subsequent "golden era" of antibiotics, from the 1940s to the 1960s, saw the introduction of most of the antibiotic classes used today. reactgroup.org Beta-lactam antibiotics, including penicillins and cephalosporins, work by inhibiting the synthesis of the bacterial cell wall, a structure essential for the bacterium's survival. patsnap.comourworldindata.org This action leads to the weakening of the cell wall and eventual cell lysis. patsnap.com

However, the widespread use of these drugs led to the evolution of antibiotic resistance in bacteria. elifesciences.org A primary mechanism of this resistance is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the antibiotic. cymitquimica.comwikipedia.org This challenge spurred the development of new, semisynthetic penicillins designed to be more effective against resistant strains. wikipedia.orgebi.ac.uk

Sulbenicillin emerged as one such development. As a semisynthetic derivative, its chemical structure was modified to enhance its efficacy, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, which are often resistant to standard antibiotics. patsnap.comresearchgate.net Its development reflects the ongoing evolutionary arms race between antibiotic discovery and bacterial resistance. ebi.ac.uk

Historical Trajectory of Sulbenicillin Discovery and Development in Research

Following the initial wave of penicillin discovery, research efforts focused on modifying the basic penicillin structure to broaden its spectrum of activity and overcome emerging resistance. wikipedia.org Sulbenicillin was synthesized as part of this effort. biosynth.com Research into its synthesis involved the condensation of the triethylamine (B128534) salt of 6-aminopenicillanic acid (6-APA) with D(-)-sulfophenyllacetyl chloride. researchgate.net

Early in vitro studies demonstrated Sulbenicillin's antibacterial activity against various strains of Pseudomonas aeruginosa, showing it to be more potent than carbenicillin (B1668345) in many tests. nih.gov Further research explored its mechanism of action, confirming that like other beta-lactams, it targets and inhibits penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis for the bacterial cell wall. patsnap.compatsnap.com

Investigations also delved into its pharmacokinetic properties, revealing that the disposition of its epimers (stereoisomers) is stereoselective. asm.org The binding of Sulbenicillin epimers to human plasma proteins was found to be stereoselective, a factor that can influence the drug's behavior in the body. asm.org

Significance of Sulbenicillin in Contemporary Antimicrobial Research

In the face of rising multidrug resistance, Sulbenicillin continues to be a subject of research. nih.gov Its effectiveness against challenging Gram-negative pathogens makes it a valuable tool in certain clinical situations. patsnap.com Research is ongoing to understand the mechanisms by which bacteria develop resistance to Sulbenicillin and other beta-lactams. nih.gov

One area of focus is the role of efflux pumps, which are proteins that can actively transport antibiotics out of the bacterial cell. nih.govmdpi.com The MexXY-OprA efflux system in Pseudomonas aeruginosa, for example, has been identified as a target for Sulbenicillin. nih.govmdpi.com Understanding how these pumps are regulated could lead to new strategies to combat resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O7S2-2 B1263529 Sulbenicillin(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16N2O7S2-2

Molecular Weight

412.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/p-2/t9-,10?,11+,14-/m1/s1

InChI Key

JETQIUPBHQNHNZ-OAYJICASSA-L

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action

Elucidation of Bacterial Cell Wall Synthesis Inhibition

Sulbenicillin's primary mechanism of action is the inhibition of the final steps in the synthesis of peptidoglycan, the critical structural component of the bacterial cell wall. patsnap.compatsnap.com

Sulbenicillin (B1681181) exerts its antibacterial function by targeting and binding to penicillin-binding proteins (PBPs). patsnap.compatsnap.com PBPs are bacterial enzymes, specifically transpeptidases, located at the cell membrane that are responsible for the final stages of peptidoglycan assembly. patsnap.comnews-medical.net The interaction between a beta-lactam antibiotic and a PBP is a multi-step process that begins with the formation of a non-covalent pre-acylation complex, followed by the formation of a covalent acyl-enzyme complex. nih.gov

The beta-lactam ring, a characteristic feature of penicillins, is structurally similar to the D-alanyl-D-alanine terminus of the nascent peptidoglycan chains that are the natural substrate for PBPs. libretexts.orgnih.govwikipedia.org This mimicry allows Sulbenicillin to bind to the active site of the PBP. libretexts.org Upon binding, the highly reactive beta-lactam ring opens, and a covalent bond is formed with a serine residue in the PBP's active site. nih.govwikipedia.org This irreversible reaction, known as acylation, inactivates the enzyme. patsnap.comnih.gov The inactivation of PBPs is the crucial step in Sulbenicillin's inhibition of cell wall synthesis. patsnap.com

Kinetic studies of other beta-lactams with PBPs have characterized the efficiency of this process. For example, the interaction of penicillin-G with PBP2x from Streptococcus pneumoniae has been defined by a dissociation constant (Kd) and an acylation rate constant (k2). nih.gov While specific kinetic values for Sulbenicillin are not detailed in the provided results, the general mechanism is consistent across the class. The efficiency of acylation (k2/Kd) is a major determinant of an antibiotic's potency. nih.gov

Table 1: General Kinetic Parameters of Beta-Lactam Interaction with Penicillin-Binding Proteins (PBP) This table presents generalized data for beta-lactam antibiotics to illustrate the kinetic principles; specific values for Sulbenicillin are not available in the search results.

Parameter Description Significance
Kd (Dissociation Constant) Represents the affinity of the antibiotic for the PBP active site before acylation. A lower Kd indicates a higher affinity. Determines the initial binding strength of the drug to its target. nih.gov
k2 (Acylation Rate Constant) The rate at which the covalent acyl-enzyme complex is formed. A high k2 value indicates rapid inactivation of the PBP. nih.gov

| k3 (Deacylation Rate Constant) | The rate at which the antibiotic is hydrolyzed and released, regenerating the active PBP. | For effective antibiotics, this rate is extremely slow, leading to essentially irreversible inhibition. nih.govmdpi.com |

The primary enzymatic function of PBPs is transpeptidation. lumenlearning.com This process creates the peptide cross-links between adjacent polysaccharide chains (composed of N-acetylglucosamine and N-acetylmuramic acid) in the peptidoglycan structure. news-medical.netlibretexts.org These cross-links provide the bacterial cell wall with its essential strength and rigidity. patsnap.com

By irreversibly binding to and inactivating PBPs, Sulbenicillin directly blocks this transpeptidation reaction. patsnap.compatsnap.com Without functional PBPs, the bacteria are unable to form the necessary cross-links in their peptidoglycan layers. patsnap.com This leads to the synthesis of a defective, structurally compromised cell wall. patsnap.com

The inhibition of peptidoglycan synthesis and cross-linking results in a progressively weakened cell wall that can no longer withstand the high internal osmotic pressure of the bacterial cell. patsnap.compatsnap.com This imbalance leads to the cell swelling and ultimately rupturing, a process known as osmotic lysis, which results in bacterial death. patsnap.comnews-medical.net

Electron microscopy studies on Pseudomonas aeruginosa have shown that treatment with Sulbenicillin causes the cells to elongate. nih.govebi.ac.uk At later stages, lysis of the peptidoglycan layer occurs, leading to the formation of spheroplasts (bacteria with their cell wall partially or completely removed). nih.govebi.ac.uk However, these studies also noted that Sulbenicillin primarily acts on the peptidoglycan layer and not the outer membrane, which can make it difficult for the drug alone to cause complete cell lysis in certain Gram-negative bacteria. nih.govebi.ac.uk

Disruption of Peptidoglycan Transpeptidation and Cross-Linking

Comparative Analysis of Sulbenicillin's Mechanism with Other Beta-Lactams

Sulbenicillin is a member of the vast beta-lactam family of antibiotics, which also includes cephalosporins, carbapenems, and monobactams. patsnap.comlumenlearning.com All members of this family share a common structural feature, the beta-lactam ring, and a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis via PBP inactivation. wikipedia.orgmhmedical.com

While the core mechanism is shared, modifications to the side chains attached to the beta-lactam nucleus differentiate the various classes and individual drugs. libretexts.org Sulbenicillin is a semi-synthetic penicillin with a unique α-sulfophenylacetyl side chain. patsnap.comasm.org These structural modifications are designed to alter the antibiotic's properties, such as its spectrum of activity and stability against bacterial resistance mechanisms like beta-lactamase enzymes. patsnap.com For instance, Sulbenicillin demonstrates effectiveness against challenging Gram-negative pathogens such as Pseudomonas aeruginosa. patsnap.com In contrast, natural penicillins like Penicillin G have a narrower spectrum, primarily targeting Gram-positive bacteria. lumenlearning.com Other classes, like carbapenems, are known for their extremely broad spectrum of activity. ufrgs.br

Table 2: Comparative Overview of Beta-Lactam Antibiotic Classes

Beta-Lactam Class Core Structure Example(s) General Spectrum of Activity
Penicillins Penam Sulbenicillin, Ampicillin, Piperacillin Varies from narrow to broad-spectrum; some have enhanced activity against Gram-negative bacteria. patsnap.comlumenlearning.commdpi.com
Cephalosporins Cephem Cefotaxime, Ceftaroline Broad-spectrum, with different "generations" having varying activity against Gram-positive and Gram-negative bacteria. lumenlearning.commdpi.com
Carbapenems Carbapenem Imipenem, Meropenem (B701) Very broad-spectrum, often reserved for multidrug-resistant infections. ufrgs.br

| Monobactams | Monocyclic β-lactam | Aztreonam | Primarily active against aerobic Gram-negative bacteria. nih.gov |

Advanced Identification and Characterization of Bacterial Targets

The identification and characterization of bacterial targets for antibiotics like Sulbenicillin involve a range of advanced scientific techniques. The general approach for discovering new antibacterial targets often includes genomic and proteomic strategies. ufrgs.br Essential genes that are conserved across pathogens but absent in eukaryotes are prioritized. ufrgs.br The process typically involves cloning the target gene, followed by expression, purification, and crystallization of the protein product (such as a PBP). ufrgs.br This allows for detailed structural analysis and screening of compounds against the active site. ufrgs.br

Once a target like a PBP is identified, its interaction with an antibiotic is characterized using various methods:

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of PBPs, both in their natural (apo) state and when bound to a beta-lactam antibiotic. rcsb.org These structures reveal the precise conformational changes that occur upon acylation and how the antibiotic sits (B43327) within the active site. rcsb.orgosti.gov

Electron Microscopy: As used in studies with Sulbenicillin, electron microscopy allows for the visualization of the morphological effects of the antibiotic on bacterial cells, such as elongation and lysis, providing a phenotypic confirmation of its mechanism of action. nih.govebi.ac.uk

Chromatography and Mass Spectrometry: Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for analyzing beta-lactam antibiotics and their metabolites. patsnap.com They can be used to study the kinetics of PBP interaction and identify the covalent adducts formed. nih.govpatsnap.com

Biochemical and Genetic Assays: Standard biochemical tests are used to identify bacterial species and determine their resistance profiles. frontiersin.org Genetic analysis of resistant strains can identify mutations in the genes encoding PBPs, which is a key mechanism of resistance. mdpi.com

Table 3: Methods for Target Identification and Characterization

Technique Application in Antibiotic Research Reference
Genomics/Proteomics Identification of essential genes/proteins (e.g., PBPs) as potential drug targets. ufrgs.br
X-ray Crystallography Determination of the 3D structure of the PBP-antibiotic complex, revealing binding details. mdpi.comrcsb.org
Electron Microscopy Visualization of morphological changes in bacteria (e.g., cell elongation, lysis) after antibiotic exposure. nih.govebi.ac.uk
HPLC-Mass Spectrometry Analysis of reaction kinetics (acylation/deacylation) and identification of drug-target adducts. nih.govpatsnap.com

| Kinetic Analysis (e.g., Stopped-Flow) | Measurement of the rates of antibiotic binding and PBP acylation. | rcsb.org |

Advanced Research on Antimicrobial Resistance Mechanisms

Enzymatic Inactivation by Beta-Lactamases

Beta-lactamases are enzymes that inactivate beta-lactam antibiotics by hydrolyzing the characteristic four-atom beta-lactam ring, rendering the antibiotic ineffective. wikipedia.org These enzymes are categorized into four molecular classes (A, B, C, and D) based on their amino acid sequences. wikipedia.orgmdpi.com Classes A, C, and D utilize a serine residue for catalysis, while Class B enzymes are metallo-beta-lactamases (MBLs) that require zinc ions for their activity. mdpi.comnih.gov

The stability of Sulbenicillin (B1681181) against serine beta-lactamases varies significantly across the different classes and even among enzymes within the same class.

Class A: These enzymes, often called penicillinases, can show significant activity against penicillin derivatives. ebi.ac.uk The hydrolysis mechanism involves an active-site serine that forms a covalent acyl-enzyme intermediate, which is then hydrolyzed. nih.govnih.gov For example, a study on the Bacillus cereus beta-lactamase I, a Class A enzyme, detailed the kinetics of Sulbenicillin hydrolysis. The study found that the turnover rate (kcat) and affinity (Km) were highly dependent on the pH and the ionization state of Sulbenicillin's α-sulfonic acid group. nih.gov The kinetic parameters for the reaction with the fully ionized form were distinct from those of the protonated form, highlighting the influence of the side-chain charge on enzymatic processing. nih.gov

Class C: These are typically cephalosporinases, and some penicillins like Sulbenicillin can be substrates, though often with lower efficiency than for cephalosporins. mdpi.comnih.gov The catalytic efficiency (kcat/Km) of Class C enzymes like AmpC for sulbactam (B1307), a structurally related beta-lactam, was found to be lower than that of many Class A and D enzymes, primarily due to lower turnover rates (kcat) despite having good affinity (low Km values). nih.gov

Class D: Known as oxacillinases (OXA), these enzymes have a diverse substrate profile. nih.gov Some Class D enzymes can hydrolyze carboxypenicillins like carbenicillin (B1668345) and, by extension, Sulbenicillin. ebi.ac.uk Kinetic studies on various OXA enzymes with sulbactam revealed a wide range of efficiencies, with some demonstrating significant hydrolytic activity. nih.gov

Interactive Table: Kinetic Parameters of Sulbactam Hydrolysis by Serine Beta-Lactamases

ClassEnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
A TEM-1≤21.8~1,000,000
A CTX-M-15>625014470
C AmpC8000.52630
C P999500.55720
D OXA-1013002.01100
D OXA-48140004319000

Data sourced from a study on sulbactam kinetics. nih.gov

Metallo-beta-lactamases (MBLs) represent a significant clinical threat because they can hydrolyze a very broad spectrum of beta-lactam antibiotics, including carbapenems, and are not inhibited by clinically available beta-lactamase inhibitors like clavulanic acid or sulbactam. nih.govmsdmanuals.com MBLs like IMP, VIM, and NDM variants are of particular concern. nih.govgoogle.com

These enzymes utilize one or two zinc ions in their active site to activate a water molecule, which then acts as a nucleophile to hydrolyze the beta-lactam ring. mdpi.com Studies have shown that MBLs can effectively hydrolyze penicillins. mdpi.com For instance, VIM-2 is known to have high hydrolytic efficiency towards penicillins. mdpi.com While specific kinetic studies detailing Sulbenicillin hydrolysis by various MBLs are not extensively covered in the search results, the broad substrate profile of enzymes like IMP-1 and VIM-2 suggests that Sulbenicillin is a likely substrate. nih.govscispace.com The substrate spectrum of IMP-type enzymes includes penicillins, cephalosporins, and carbapenems. nih.gov

The primary strategy to combat resistance mediated by beta-lactamases is the co-administration of a beta-lactam antibiotic with a beta-lactamase inhibitor (BLI). nih.govnih.govnumberanalytics.com

Beta-Lactamase Inhibitors (BLIs): Classic BLIs like clavulanic acid, sulbactam, and tazobactam (B1681243) are themselves beta-lactams. They are often referred to as "suicide inhibitors" because they are recognized by serine beta-lactamases and form a stable, covalent intermediate that effectively inactivates the enzyme, preventing it from hydrolyzing the partner antibiotic. nih.govmdpi.com This approach restores the efficacy of the antibiotic against bacteria producing Class A beta-lactamases. nih.gov However, these traditional inhibitors are generally not effective against Class B (metallo-beta-lactamases) and can have variable activity against Class C and D enzymes. msdmanuals.commdpi.com

Development of Novel Inhibitors: Research is ongoing to develop new inhibitors with a broader spectrum of activity. This includes compounds that can inhibit multiple classes of serine beta-lactamases and, crucially, the metallo-beta-lactamases, for which no clinical inhibitors are currently available. nih.govnumberanalytics.com

Antibiotic Modification: Another approach involves modifying the structure of beta-lactam antibiotics to make them more stable against hydrolysis. For example, the development of carboxypenicillins was partly driven by their lower affinity for the AmpC beta-lactamase of Pseudomonas aeruginosa. nih.gov

Investigation of Sulbenicillin Interaction with Metallo Beta-Lactamases (Class B)

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins embedded in the bacterial membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. researchgate.net This action lowers the intracellular concentration of the antibiotic, preventing it from reaching its target, the penicillin-binding proteins (PBPs). nih.gov In Gram-negative bacteria like Pseudomonas aeruginosa, the Resistance-Nodulation-Division (RND) superfamily of efflux pumps are major contributors to both intrinsic and acquired multidrug resistance. mdpi.comnih.gov

Several RND efflux pumps in P. aeruginosa have been implicated in resistance to beta-lactam antibiotics. nih.gov

MexAB-OprM: This is one of the most well-characterized RND pumps in P. aeruginosa and is expressed constitutively, contributing to the bacterium's intrinsic resistance to a broad range of drugs, including many beta-lactams. mdpi.comnih.govjst.go.jp While MexAB-OprM is a known efflux pump for carbenicillin, its specific activity on Sulbenicillin is noted to be less significant compared to other pumps. frontiersin.orgfrontiersin.org

MexXY-OprA/M: The MexXY pump is a key determinant of resistance, particularly to aminoglycosides, but also to other antibiotics. nih.govjst.go.jp Its substrate profile can change depending on the outer membrane protein it partners with. mdpi.com Crucially, research has shown that Sulbenicillin is a specific substrate for the MexXY-OprA complex, but not for the MexXY-OprM complex. mdpi.comnih.govmdpi.comnih.gov This specificity highlights the nuanced interactions between the pump, the outer membrane factor, and the antibiotic substrate.

AcrB and AcrD: In Salmonella and E. coli, the AcrAB-TolC system is a primary multidrug efflux pump. asm.org The homolog in P. aeruginosa is MexAB-OprM. mdpi.com The AcrD pump, another RND-type transporter, has a substrate profile that can include anionic beta-lactams. frontiersin.org In E. coli, AcrD has been shown to efflux aminoglycosides, and studies in Salmonella suggest it has a broader substrate range that may compensate for the loss of other pumps like AcrB. asm.orgmdpi.com Research has specifically identified Sulbenicillin as a substrate for AcrD, noting its specificity for small hydrophilic compounds. frontiersin.org

Interactive Table: Sulbenicillin and RND Efflux Pumps

Efflux PumpOrganismSulbenicillin Substrate?Notes
MexAB-OprMP. aeruginosaNo/MinorPrimarily effluxes other beta-lactams like carbenicillin. frontiersin.orgfrontiersin.org
MexXY-OprA P. aeruginosaYes Sulbenicillin is a substrate only when MexXY partners with OprA. nih.govmdpi.comnih.gov
MexXY-OprM P. aeruginosaNoThe MexXY-OprM complex does not efflux Sulbenicillin. nih.gov
AcrDE. coli / SalmonellaYes AcrD shows specificity for small, hydrophilic anionic beta-lactams like Sulbenicillin. frontiersin.org

The expression of RND efflux pump genes is tightly controlled by a complex network of regulatory proteins, which can be influenced by environmental signals, including the presence of antibiotics. oup.commicropspbgmu.ru

MexAB-OprM: The mexAB-oprM operon is primarily regulated by the local repressor MexR. nih.gov Mutations in the mexR gene can lead to the overexpression of the pump and a multidrug-resistant phenotype. Global regulators like NalC and NalD also modulate its expression. nih.gov

MexXY-OprA/M: Expression of the mexXY operon is controlled by the repressor MexZ. mdpi.comnih.govasm.org The presence of ribosome-targeting antibiotics, which are often substrates of the MexXY pump, can induce its expression. asm.org Mutations in mexZ are common in clinical isolates and lead to constitutive overexpression of the pump. nih.gov The system is also controlled by the ParRS two-component system. mdpi.comnih.gov

AcrB and AcrD: In Enterobacteriaceae, the acrAB operon is regulated by the local repressor AcrR and global activators such as MarA, SoxS, and Rob. oup.comnih.gov Deletion of the primary pump gene, acrB, can lead to the compensatory increased expression of other RND pumps like acrD and acrF. asm.orgoup.com The expression of acrD is also controlled by two-component regulatory systems like BaeSR and CpxAR, which respond to envelope stress. oup.com This cross-regulation ensures the bacterium can mount a robust defense against various toxic compounds. asm.org

Impact of Efflux Pump Overexpression on Sulbenicillin Susceptibility

The overexpression of efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) superfamily, is a significant mechanism of resistance against various antibiotics, including Sulbenicillin. asm.orgnih.gov In Gram-negative bacteria like Pseudomonas aeruginosa, these tripartite systems actively transport antibiotics out of the cell, reducing their intracellular concentration and thus their efficacy. mdpi.comnih.gov

Several studies have highlighted the role of specific RND efflux pumps in conferring resistance to Sulbenicillin. The MexXY-OprM system in P. aeruginosa is a notable example. When this system is overexpressed, often due to mutations in its regulatory gene mexZ, it contributes to resistance against antibiotics like carbenicillin and Sulbenicillin. mdpi.commdpi.com The MexXY system can associate with either OprM or OprA, but Sulbenicillin is specifically recognized as a substrate of the MexXY-OprA complex. mdpi.commdpi.com

Furthermore, the AcrD pump in Escherichia coli shows a preference for β-lactams with multiple anionic groups, such as Sulbenicillin, carbenicillin, and aztreonam. asm.orgnih.gov This specificity is attributed to particular residues within the proximal binding pocket of the pump. nih.govfrontiersin.org In contrast, the MexCD-OprJ system in P. aeruginosa does not transport Sulbenicillin. frontiersin.org Interestingly, mutants overexpressing MexCD-OprJ can exhibit increased susceptibility to certain β-lactams, including Sulbenicillin. nih.govasm.org This phenomenon, known as collateral sensitivity, suggests complex interactions between different resistance mechanisms. nih.gov

The overexpression of these efflux pumps can be triggered by various factors, including exposure to reactive oxygen species (ROS), which can select for resistant mutants expressing the MexXY-OprM system. mdpi.com The clinical relevance of efflux pump overexpression is underscored by its frequent observation in multidrug-resistant (MDR) clinical isolates of P. aeruginosa. mdpi.com

Table 1: Impact of Efflux Pump Overexpression on Sulbenicillin MIC

Bacterial StrainEfflux Pump SystemEffect on Sulbenicillin SusceptibilityFold Change in MIC
Pseudomonas aeruginosaMexXY-OprADecreasedData not specified
Pseudomonas aeruginosaMexCD-OprJIncreased (Hypersusceptibility)4 to 8-fold decrease asm.org
Escherichia coliAcrDDecreasedData not specified

Target Site Alterations in Penicillin-Binding Proteins Leading to Resistance

Alterations in the structure of penicillin-binding proteins (PBPs) represent a primary mechanism of resistance to β-lactam antibiotics like Sulbenicillin. etflin.commdpi.com These enzymes are crucial for the synthesis of the bacterial cell wall, and their inhibition by β-lactams leads to cell death. etflin.com Resistance arises from mutations in the genes encoding PBPs, which reduce the binding affinity of the antibiotic to its target. mdpi.complos.org

In many bacteria, resistance to penicillins is associated with modifications in several PBPs. For instance, in Streptococcus pneumoniae, high-level resistance often involves alterations in PBP1a, PBP2b, and PBP2x. etflin.com Specific amino acid substitutions can have a significant impact. For example, a T446A substitution in PBP2b has been shown to decrease penicillin binding affinity. etflin.com Similarly, mutations in the pbp1a gene can increase the minimum inhibitory concentrations (MICs) of penicillin. etflin.com

While much of the detailed research on PBP mutations has focused on organisms like S. pneumoniae, the general principle applies to other bacteria as well. In Acinetobacter baumannii, alterations in the gene for PBP3 are linked to resistance against meropenem (B701) and sulbactam. mdpi.com For P. aeruginosa, PBP3 is the primary and essential target for β-lactams. mdpi.com Mutations in the ftsI gene, which encodes PBP3, are frequently found in β-lactam-resistant strains. mdpi.com

The development of resistance through PBP alterations is often a stepwise process, with an accumulation of mutations leading to progressively higher levels of resistance. nih.gov It's important to note that while PBP mutations are a key factor, they often work in concert with other resistance mechanisms, such as the production of β-lactamases and the overexpression of efflux pumps, to achieve high-level resistance. mdpi.commdpi.com

Table 2: Key PBP Alterations and Their Impact on β-Lactam Resistance

BacteriumPBPAmino Acid SubstitutionAssociated Resistance
Streptococcus pneumoniaePBP2bT446AReduced penicillin affinity etflin.com
Streptococcus pneumoniaePBP1aT371A/SIncreased penicillin resistance etflin.comnih.gov
Acinetobacter baumanniiPBP3Not specifiedMeropenem, Sulbactam resistance mdpi.com
Pseudomonas aeruginosaPBP3 (encoded by ftsI)Various mutationsβ-lactam resistance mdpi.com

Chromosomally Encoded and Acquired Resistance Pathways

Bacterial resistance to antibiotics like Sulbenicillin can arise from both intrinsic, chromosomally encoded mechanisms and the acquisition of new resistance genes. nih.govfrontiersin.org These two pathways are not mutually exclusive and often act in concert to produce multidrug-resistant phenotypes. nih.gov

Chromosomally Encoded Resistance: This form of resistance is due to mutations in the bacterium's own genetic material. nih.govnih.gov A key example is the mutational overexpression of chromosomally encoded efflux pumps, such as the Mex systems in P. aeruginosa. mdpi.comnih.govnih.gov Mutations in regulatory genes, like mexZ for the MexXY pump, lead to increased production of the pump and consequently, enhanced antibiotic efflux. mdpi.comresearchgate.net Another significant chromosomal mechanism is the alteration of antibiotic targets, such as the mutations in penicillin-binding proteins (PBPs) discussed previously. mdpi.commdpi.com In P. aeruginosa, mutations leading to the overexpression of the chromosomal AmpC β-lactamase are also a common cause of β-lactam resistance. mdpi.comnih.gov These mutations can occur in genes involved in cell wall recycling pathways. nih.gov

Acquired Resistance: Bacteria can also acquire resistance genes from other bacteria through horizontal gene transfer (HGT). mdpi.comwho.int This process can occur via several mechanisms, including conjugation, transformation, and transduction. mdpi.com Mobile genetic elements such as plasmids and transposons play a crucial role in disseminating resistance genes among bacterial populations. mdpi.comtaylorandfrancis.com These elements can carry genes encoding for a variety of resistance mechanisms, including enzymes that inactivate antibiotics (e.g., β-lactamases), efflux pumps, and proteins that protect the antibiotic's target. mdpi.comnih.gov For instance, plasmid-mediated β-lactamases can confer resistance to a broad range of β-lactam antibiotics. frontiersin.orgfrontiersin.org While specific plasmid-mediated resistance to Sulbenicillin is less documented in the provided context, the general mechanisms of acquired resistance are a major threat to the efficacy of all β-lactam antibiotics. taylorandfrancis.comresearchgate.net The acquisition of resistance genes on mobile genetic elements can lead to rapid and widespread dissemination of resistance, posing a significant clinical challenge. nih.gov

Table 3: Comparison of Chromosomal and Acquired Resistance Pathways

CharacteristicChromosomally Encoded ResistanceAcquired Resistance
Origin Mutations in existing bacterial DNA nih.govnih.govHorizontal gene transfer from other bacteria mdpi.comwho.int
Key Mechanisms Efflux pump overexpression, target site alteration (e.g., PBPs), AmpC derepression mdpi.commdpi.comnih.govEnzymatic inactivation (e.g., plasmid-mediated β-lactamases), acquired efflux pumps, target protection proteins frontiersin.orgmdpi.comnih.gov
Genetic Elements Bacterial chromosome nih.govPlasmids, transposons, integrons mdpi.comtaylorandfrancis.com
Spread Vertical gene transfer (to daughter cells) mdpi.comHorizontal gene transfer (between different bacteria) mdpi.com

Preclinical Pharmacokinetics and Biochemical Metabolism Research

Methodologies for Investigating Absorption, Distribution, and Elimination in Preclinical Models

The investigation of Sulbenicillin's pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME), relies on established preclinical methodologies. allucent.com These studies are fundamental to understanding the drug's behavior in a biological system before clinical application.

In preclinical settings, animal models, such as rats, are commonly used to perform in vivo pharmacokinetic evaluations. pharmacologydiscoveryservices.comconicet.gov.ar These studies typically involve administering the drug through various routes and subsequently collecting biological samples like blood, plasma, serum, and urine at predetermined time points. europa.eu The concentration of Sulbenicillin (B1681181) and its metabolites in these samples is then quantified using sensitive analytical techniques.

Key methodologies and considerations include:

Animal Models: Rodent species are frequently utilized for initial pharmacokinetic screening. pharmacologydiscoveryservices.com The choice of animal model can influence the results, and data must be carefully interpreted in the context of interspecies differences.

Dosing and Sampling Strategy: The route of administration (e.g., intravenous, oral) and the dosing regimen are critical variables. pharmacologydiscoveryservices.com Blood sampling schedules are designed to capture the key phases of the pharmacokinetic profile, including absorption, distribution, and elimination, ensuring a reliable estimation of peak concentrations (Cmax) and the time to reach them (Tmax). europa.eu

Bioanalytical Methods: Stereospecific high-performance liquid chromatography (HPLC) is a crucial technique for the analysis of Sulbenicillin epimers in biological fluids. nih.gov This method allows for the separation and quantification of the different stereoisomers of the drug. nih.gov Sample preparation often involves solid-phase extraction to remove interfering substances before HPLC analysis. nih.gov Other techniques like gas chromatography with mass spectrometry have also been employed for the analysis of related compounds. nih.gov

Pharmacokinetic Modeling: The data obtained from concentration-time profiles are analyzed using pharmacokinetic models. nih.gov These models, which can range from simple one- or two-compartment models to more complex physiologically based pharmacokinetic (PBPK) models, are used to calculate key parameters such as absorption rate, volume of distribution, clearance, and elimination half-life. nih.govmmv.org

In Vitro Studies: In vitro methods, such as plasma protein binding studies using ultrafiltration, are employed to determine the extent to which Sulbenicillin binds to plasma proteins. nih.gov This is an important factor as only the unbound fraction of the drug is typically pharmacologically active. nih.gov

The following table provides an overview of common pharmacokinetic parameters evaluated in preclinical studies.

ParameterDescription
Cmax Maximum plasma concentration of the drug.
Tmax Time to reach the maximum plasma concentration.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
Elimination half-life, the time required for the drug concentration to decrease by half.
Vd Apparent volume of distribution, indicating the extent of drug distribution in the body.
CL Clearance, the volume of plasma cleared of the drug per unit of time.
fu Unbound fraction, the fraction of the drug not bound to plasma proteins.

Biochemical Pathways of Sulbenicillin Metabolism and Degradation

The metabolism of Sulbenicillin, like other penicillin antibiotics, primarily involves the breakdown of its core β-lactam structure.

The principal metabolic pathway for Sulbenicillin is the hydrolysis of the β-lactam ring, leading to the formation of the corresponding penicilloic acid derivative. nih.gov This process inactivates the antibacterial properties of the molecule. mdpi.com In studies with Sulbenicillin, the penicilloic acid derivative has been identified as the only metabolite detected in urine, typically accounting for less than 5% of the administered dose. nih.gov The formation of penicilloic acid occurs through the cleavage of the amide bond within the β-lactam ring. researchgate.net

The process of penicilloic acid formation can be summarized as follows:

Attack on the carbonyl carbon of the β-lactam ring.

Cleavage of the amide bond.

Formation of a carboxyl group and a secondary amine, resulting in the penicilloic acid structure.

The hydrolysis of the β-lactam ring of Sulbenicillin can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Hydrolysis: The most significant pathway for the inactivation of penicillin antibiotics is enzymatic hydrolysis by β-lactamases. mdpi.com These bacterial enzymes act as a primary mechanism of antibiotic resistance. nih.gov β-lactamases are classified into four major classes: A, B, C, and D. researchgate.net Classes A, C, and D are serine β-lactamases that catalyze hydrolysis through a serine residue in their active site, which attacks the β-lactam ring to form an acyl-enzyme intermediate. mdpi.comnih.gov This intermediate is then hydrolyzed, releasing the inactivated penicilloic acid and regenerating the active enzyme. mdpi.comnih.gov Class B β-lactamases are metallo-β-lactamases that utilize zinc ions to activate a water molecule for the hydrolysis of the β-lactam ring. researchgate.netnih.gov

Non-Enzymatic Hydrolysis: The β-lactam ring is inherently unstable and can undergo non-enzymatic hydrolysis, particularly in aqueous solutions and under acidic or basic conditions. mdpi.comtaylorandfrancis.com The strained nature of the four-membered ring makes it susceptible to nucleophilic attack by water. mdpi.com This chemical instability contributes to the degradation of the antibiotic independent of enzymatic activity.

Characterization of Penicilloic Acid Derivative Formation

Comparative Preclinical Pharmacokinetic Studies of Sulbenicillin with Related Compounds

Comparative pharmacokinetic studies are essential for understanding the relative properties of a new drug candidate. Sulbenicillin has been compared to other β-lactam antibiotics, most notably Carbenicillin (B1668345), to evaluate its pharmacokinetic profile.

In a study involving patients with normal renal function, the pharmacokinetic parameters of Sulbenicillin were found to be very similar to those of Carbenicillin. nih.gov After a 4-gram intravenous dose, the serum levels, serum half-life, renal clearance, and urinary excretion patterns of Sulbenicillin did not show significant differences from Carbenicillin. nih.gov

The following table presents a comparison of key pharmacokinetic parameters for Sulbenicillin and Carbenicillin from a study in humans with normal renal function. nih.gov

ParameterSulbenicillin (Mean ± SD)Carbenicillin (Mean ± SD)
Serum Concentration at 1 hr (µg/ml) 157 ± 25Not significantly different
Serum Half-life (min) 70 ± 10Not significantly different
Renal Clearance (ml/min) 95 ± 25Not significantly different
Total Urinary Recovery (24 hr) ~80% of doseNot significantly different

These comparative data indicate that Sulbenicillin and Carbenicillin exhibit similar disposition characteristics in the body. nih.gov

Chemical Synthesis and Derivatization Research

Methodologies for Sulbenicillin (B1681181) Synthesis

The synthesis of sulbenicillin, a semi-synthetic penicillin, is fundamentally based on the acylation of the 6-amino group of 6-aminopenicillanic acid (6-APA), the core structural nucleus of most penicillins. biosynth.comantibioticdb.com Various methods have been developed to achieve this transformation efficiently.

The primary method for synthesizing sulbenicillin involves the condensation reaction between 6-aminopenicillanic acid (6-APA) and an activated form of α-sulfophenylacetic acid. researchgate.netresearchgate.net This acylation is a critical step that attaches the characteristic side chain responsible for sulbenicillin's antibacterial spectrum.

Several specific approaches to this condensation have been documented:

Triethylamine (B128534) Salt Method: One common procedure involves preparing the triethylamine salt of 6-APA, which is then reacted with D(-)-α-sulfophenylacetyl chloride in a condensation reaction to yield sulbenicillin. researchgate.net

Aqueous Sodium Carbonate Method: An alternative route dissolves 6-APA in an aqueous solution of sodium carbonate. This solution is then reacted with an ether solution of α-sulfophenylacetyl chloride under controlled temperature conditions (e.g., 0°C). google.com

Silylation Method: To improve solubility in non-aqueous solvents and facilitate the reaction, 6-APA can be silylated. For instance, reacting 6-APA with hexamethyldisilazane (B44280) in a solvent like chloroform (B151607) produces a silyl (B83357) ester, which is then reacted with the acyl chloride in the presence of triethylamine. google.com

Mixed Anhydride Method: Another approach involves the use of a mixed anhydride. In one patented method, α-sulfophenylacetic acid triethylamine salt is reacted with pivaloyl chloride to form a mixed anhydride, which then acylates a silylated derivative of 6-APA in dichloromethane. google.com

These methods represent different strategies to activate the carboxyl group of the side chain and facilitate its coupling with the amino group of the 6-APA nucleus.

The biological activity of sulbenicillin is dependent on the specific stereochemistry of its side chain. Therefore, the synthesis of the key precursor, D(-)-α-sulfophenylacetyl chloride, in an enantiomerically pure form is crucial.

Key methodologies include:

Chiral Resolution: A traditional method begins with the sulfonation of phenylacetic acid. The resulting racemic α-sulfophenylacetic acid is then resolved using a chiral resolving agent, such as L-lysine hydrochloride. This process separates the desired D(-) enantiomer from the L(+) enantiomer. The purified D(-)-α-sulfophenylacetic acid is subsequently chlorinated, often using an agent like thionyl chloride, to produce the required D(-)-α-sulfophenylacetyl chloride. researchgate.net

Asymmetric Synthesis: More advanced strategies focus on the direct asymmetric synthesis of the chiral precursor to avoid the resolution step. One such method involves an iridium-catalyzed enantioselective allylation of sodium sulfite, which can produce (R)-2-Phenyl-2-sulfoacetic acid, a key intermediate for sulbenicillin, with high enantioselectivity. researchgate.netresearchgate.net Catalytic enantioselective synthesis provides a more efficient route to obtaining the desired enantiomerically enriched intermediates. nih.gov

Key areas of focus include:

Impurity Profiling: The analysis of impurities formed during synthesis is critical for process optimization and quality control. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are used to identify and characterize related substances and their origins, providing valuable information for refining the synthetic process. magtechjournal.com

Alternative Reagents: Researchers have explored different reagents to improve cost-efficiency and safety. For example, while a route using pivaloyl chloride and N,O-Bis(trimethylsilyl)acetamide (BSA) was developed, it was noted to be more expensive due to the higher cost of these reagents. google.com The goal is to avoid highly hazardous reagents and minimize the number of synthetic steps. gd3services.com

Enantioselective Synthesis of Key Precursors (e.g., D(-)-Sulfophenyllacetyl Chloride)

Structure-Activity Relationship (SAR) Studies of Sulbenicillin Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. For sulbenicillin, this research has led to the development of analogues with improved potency and a broader spectrum of activity. researchgate.net

To improve upon the properties of sulbenicillin, researchers have designed and synthesized a variety of analogues by modifying its chemical structure. patsnap.com These modifications often target the side chain attached to the 6-APA core or the 6-position of the penicillin nucleus itself.

Examples of such modifications include:

6α-Substitutions: The introduction of a substituent at the 6α-position of the penicillin core has been a key strategy. The synthesis of 6α-methoxysulbenicillin analogues, for instance, was explored to enhance stability against bacterial β-lactamase enzymes. nih.govnih.gov

Side-Chain Phenyl Ring Modifications: Altering the substituents on the phenyl ring of the α-sulfophenylacetyl side chain has yielded derivatives with significantly enhanced activity. The introduction of hydrophilic groups is a common approach. For example, synthesizing analogues with a 3,4-dihydroxyphenyl group in place of the simple phenyl group resulted in compounds with potent activity against challenging pathogens like Pseudomonas aeruginosa. nih.gov

Combining Modifications: Researchers have combined strategies, such as adding a 6α-methoxy group and simultaneously modifying the aryl side chain, to create novel analogues. nih.gov

The general synthetic approach for these analogues follows the established condensation reaction, using a modified 6-APA nucleus or a novel acyl chloride side-chain precursor.

The synthesis of new analogues is followed by rigorous testing to correlate specific structural changes with their biochemical potency, which refers to the concentration of the drug required to produce a specific effect. numberanalytics.com

Key findings from SAR studies on sulbenicillin derivatives include:

Impact of 6α-Methoxy Group: The addition of a 6α-methoxy group was found to influence antibacterial activity, often conferring increased stability to β-lactamases, which are enzymes produced by bacteria to inactivate penicillin antibiotics. nih.gov

Effect of Hydrophilic Substituents: A clear correlation was found between the addition of hydrophilic substituents on the side-chain's phenyl ring and increased potency against Gram-negative bacteria. The synthesis of disodium (B8443419) 6β-[D-2-(3,4-dihydroxyphenyl)-2-sulfoacetamido]-6α-methoxypenicillanate demonstrated significantly more potent activity against Pseudomonas aeruginosa, including strains that produce β-lactamase, compared to the parent compound. nih.gov

Enhanced Gram-Negative Activity: Further substitutions on these modified analogues, such as those leading to derivatives designated 2p, 2q, and 2r in one study, resulted in an even greater improvement in activity against Gram-negative bacteria. nih.gov

These studies demonstrate that targeted modifications to the sulbenicillin structure can overcome some mechanisms of bacterial resistance and enhance the drug's effectiveness against specific pathogens. The ultimate goal is to optimize the molecule's interaction with its bacterial targets, primarily the penicillin-binding proteins (PBPs) involved in cell wall synthesis. patsnap.com

Data Tables

Table 1: Examples of Synthesized Sulbenicillin Analogues and Their Activity Enhancements

Analogue ClassStructural ModificationResulting Activity EnhancementReference
6α-Methoxy AnaloguesIntroduction of a methoxy (B1213986) group at the 6α position.Investigated for influence on antibacterial activity and β-lactamase stability. nih.gov
Hydroxylated Phenyl AnaloguesSubstitution of the phenyl ring with a 3,4-dihydroxyphenyl group.Potent activity against Pseudomonas aeruginosa, including β-lactamase producing strains. nih.gov
Aminophenyl AnaloguesSubstitution with a 4-aminophenyl group on the 6α-methoxy backbone.More active against Pseudomonas aeruginosa than some other analogues. nih.gov

Compound List

Computational Approaches in Guiding Structure-Activity Relationship Investigations

In the realm of medicinal chemistry, computational methods serve as powerful tools for accelerating drug discovery and optimizing lead compounds. verisimlife.com These in silico techniques provide profound insights into the relationship between the chemical structure of a molecule and its biological activity, a concept known as the structure-activity relationship (SAR). researchgate.net For antibiotics like Sulbenicillin, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations are instrumental in elucidating the molecular basis of their action and guiding the design of novel, more effective derivatives. uni-bonn.deuniversiteitleiden.nl

Molecular docking and dynamics simulations are particularly useful for visualizing and analyzing the interactions between a ligand, such as a penicillin antibiotic, and its biological target, typically a penicillin-binding protein (PBP). verisimlife.comresearchgate.net These methods model the binding of the drug into the active site of the protein, predicting the preferred orientation and conformation of the ligand. verisimlife.com Through these simulations, researchers can identify critical interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the drug to its target and are essential for its inhibitory activity. nih.gov For instance, studies on penicillin acylase, an enzyme involved in the metabolism of penicillins, have used molecular modeling to reveal the specific amino acid residues that play a crucial role in substrate binding and catalysis. nih.govnih.gov Such insights are invaluable for designing derivatives that can achieve a better fit and stronger binding to the target protein.

A key aspect of Sulbenicillin's structure that significantly influences its activity is its stereochemistry. Sulbenicillin exists as a mixture of two epimers, the R-epimer and the S-epimer, due to the chiral center in the α-(phenylsulfoacetyl)amino side chain. asm.org The R-epimer is known to be substantially more potent than the S-epimer. asm.org Computational analysis, complemented by experimental data, helps to explain this difference by examining how the three-dimensional arrangement of atoms in each epimer affects its interaction with biological targets like plasma proteins. In vitro studies have demonstrated that the plasma protein binding of Sulbenicillin is stereoselective, with the unbound fraction (fu), which represents the pharmacologically active portion of the drug, being different for the two epimers.

Table 1: Stereoselective Plasma Protein Binding of Sulbenicillin Epimers This table presents the unbound fraction (fu) of the R- and S-epimers of Sulbenicillin in human plasma, illustrating the impact of stereochemistry on protein binding. Data is derived from in vitro ultrafiltration studies.

Epimer Unbound Fraction (fu) Implication
R-epimer ~1.3-fold greater than S-epimer A higher fraction of the more potent epimer is free in plasma to exert its antibacterial effect. asm.org
S-epimer Lower than R-epimer Binds more tightly to plasma proteins, reducing its availability. asm.org

Quantitative Structure-Activity Relationship (QSAR) represents another cornerstone of computational drug design. slideshare.net QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. researchgate.net These descriptors can include parameters like lipophilicity (log P), electronic properties, and steric factors. slideshare.net In the context of Sulbenicillin, a QSAR study would involve synthesizing a series of derivatives with systematic modifications to the core structure and measuring their antibacterial activity. The resulting data can be used to build a predictive model.

Modern 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), extend this concept by considering the 3D fields surrounding the molecules. nih.gov These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrogen bond donors/acceptors would be favorable or unfavorable for biological activity. mdpi.com Such models provide a detailed roadmap for designing new Sulbenicillin analogues with potentially enhanced potency or an improved spectrum of activity. mdpi.com While specific QSAR studies focused exclusively on Sulbenicillin are not prominent in the literature, the principles are widely applied to other antibiotic classes to successfully guide the synthesis of new derivatives. nih.gov

Furthermore, computational screening has been used to identify other important structure-dependent properties. For example, in a study investigating compounds that could overcome antibiotic resistance mechanisms in Escherichia coli, Sulbenicillin was identified from a larger group of antibiotics as a top-ranked "efflux avoider". researchgate.net This suggests that its structural properties may allow it to circumvent bacterial efflux pumps, a common mechanism of resistance. This type of in silico analysis provides a different perspective on SAR, linking chemical structure not just to target binding but also to interactions with resistance-related machinery. researchgate.net

Advanced Analytical Methodologies for Sulbenicillin Research

Chromatographic Techniques for Purity Profiling and Degradation Product Analysis

Chromatographic methods are fundamental in separating complex mixtures into their individual components. For Sulbenicillin (B1681181), techniques such as High-Performance Liquid Chromatography (HPLC) are indispensable for purity assessment and the analysis of degradation products. wikipedia.org

Polymerized impurities in β-lactam antibiotics like Sulbenicillin are a significant concern as they can potentially trigger allergic reactions. nih.gov High-Performance Size-Exclusion Chromatography (HPSEC) is a specialized technique employed to separate molecules based on their size in solution. cellandgene.com It is particularly effective for identifying and quantifying high-molecular-weight polymers that may form during the manufacturing or storage of Sulbenicillin.

A study focused on controlling polymerized impurities in Sulbenicillin sodium established an HPSEC method using a TSK-gel G2000SWxl column. nih.gov This method serves as a modern replacement for traditional gel filtration chromatography, offering improved separation and detection of these polymeric substances. nih.gov The research demonstrated that HPSEC is essential for detecting a specific set of polymerized impurities that may not be captured by other chromatographic techniques like reversed-phase HPLC. nih.gov This highlights the necessity of using orthogonal methods for comprehensive purity profiling.

Table 1: HPSEC Method Parameters for Sulbenicillin Polymer Analysis

ParameterSpecification
Column TSK-gel G2000SWxl
Analyte Polymerized Impurities
Purpose Separation and detection of high-molecular-weight impurities. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used analytical technique that separates molecules based on their hydrophobicity. springernature.com In RP-HPLC, the stationary phase is non-polar, while the mobile phase is a polar aqueous-organic mixture. wikipedia.org Molecules are eluted in order of increasing molecular hydrophobicity. springernature.com

For the analysis of Sulbenicillin and its impurities, an RP-HPLC method utilizing a C18 analytical column has been developed. nih.gov This technique is effective in separating Sulbenicillin from its related substances and low-molecular-weight degradation products. Research has shown that the profile of polymerized impurities detected by RP-HPLC is distinctly different from that detected by HPSEC. nih.gov Therefore, both methods are employed concurrently to ensure a thorough control of all potential impurities in Sulbenicillin sodium. nih.gov

Table 2: RP-HPLC Method Parameters for Sulbenicillin Impurity Analysis

ParameterSpecification
Column C18 Analytical Column
Separation Principle Hydrophobicity springernature.com
Purpose Separation and detection of Sulbenicillin and its non-polymeric impurities. nih.gov

Two-dimensional liquid chromatography (2D-LC) is an advanced separation technique that provides significantly higher peak capacity compared to conventional one-dimensional HPLC. americanpharmaceuticalreview.com This method is particularly valuable for resolving co-eluting components in complex samples, such as pharmaceutical preparations containing numerous impurities. americanpharmaceuticalreview.comnih.gov When coupled with mass spectrometry (2D-LC-MS), it becomes a powerful tool for the structural elucidation of unknown compounds. nih.govresearchgate.net

In the context of Sulbenicillin research, a column-switching 2D-LC system coupled with ion trap/time-of-flight mass spectrometry has been utilized to characterize the structures of polymerized impurities. nih.gov This approach allows for the separation of impurities using HPSEC in the first dimension, followed by further separation and structural analysis using RP-LC and mass spectrometry in the second dimension. nih.govnih.gov This is especially useful when non-volatile mobile phases, like phosphate (B84403) buffers required for optimal HPSEC separation, are used in the first dimension, as the column-switching setup prevents them from entering the mass spectrometer. nih.govamericanpharmaceuticalreview.com This powerful combination enables the unambiguous identification of impurities that would otherwise remain uncharacterized. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation and Detection

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry (MS) is a critical analytical tool in pharmaceutical development for the structural characterization of impurities and degradation products. americanpharmaceuticalreview.com It measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.

High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS) is a hyphenated technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov APCI is a soft ionization method suitable for polar and relatively less polar thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org The ionization process occurs in the gas phase at atmospheric pressure. wikipedia.org

This technique is widely applied in pharmacology for the detection of drug metabolites and in trace analysis. wikipedia.org The eluent from the HPLC column is nebulized and vaporized at high temperatures, and the analyte molecules are then ionized through ion-molecule reactions with reagent gas ions. wikipedia.orgmdpi.com The resulting ions are then analyzed by the mass spectrometer. This method offers high sensitivity and specificity, making it a valuable tool for the quantification of drugs and their metabolites in various matrices. nih.govwikipedia.org

Tandem mass spectrometry, also known as MS/MS or MSn, is an essential technique for the structural elucidation of unknown compounds, including drug metabolites and impurities. americanpharmaceuticalreview.comchemrxiv.org It involves multiple stages of mass analysis, where precursor ions are selected and fragmented to generate product ions. The resulting fragmentation pattern provides detailed structural information about the precursor molecule. chemrxiv.org

In the analysis of Sulbenicillin, tandem mass spectrometry (MSn) has been instrumental in deducing the structures of polymerized impurities. nih.gov By coupling column-switching 2D-LC with an ion trap/time-of-flight (IT/TOF) mass spectrometer, researchers were able to obtain MSn data for the impurities separated by both HPSEC and RP-HPLC. nih.gov The fragmentation data allowed for the detailed structural characterization of these complex impurities, confirming that the two chromatographic methods separate entirely different sets of polymeric species. nih.gov This underscores the power of MSn in providing the definitive structural information needed for comprehensive impurity profiling in drug development. chemrxiv.org

High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS)

Spectroscopic and Spectrometric Techniques for Compound Characterization (e.g., IR, NMR)

The definitive structural elucidation and characterization of Sulbenicillin, like other complex pharmaceutical compounds, rely on a combination of spectroscopic and spectrometric techniques. Among these, Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for confirming the presence of key functional groups and mapping the compound's precise atomic arrangement. chromatographyonline.com These methods provide a molecular fingerprint, ensuring the identity and integrity of the Sulbenicillin molecule.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the Sulbenicillin structure by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of different bonds. libretexts.org The IR spectrum provides direct evidence for the presence of the critical β-lactam ring, amide linkages, and sulfonate groups that define Sulbenicillin. For penicillins, characteristic absorption bands are observed for the carbonyl (C=O) stretching of the β-lactam, the amide I band, and the carboxylate group. mdpi.com For instance, in the closely related Penicillin G, the β-lactam C=O bond shows a distinctive stretching band at a high frequency (around 1767 cm⁻¹), which is characteristic of a strained four-membered ring system. mdpi.com

The table below details the characteristic IR absorption frequencies for the principal functional groups within Sulbenicillin.

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
β-LactamC=O Stretch~1760–1780Strong
AmideC=O Stretch (Amide I)~1670–1680Strong
CarboxylateC=O Asymmetric Stretch~1580–1600Strong
SulfonateS=O Asymmetric & Symmetric Stretch~1340–1350 and ~1150–1170Strong
Aromatic RingC=C Stretch~1450–1600Medium to Weak
AmideN-H Bend~1515–1550Medium
AlkaneC-H Stretch~2850–3000Medium

Data are based on typical values for penicillin structures and related functional groups. mdpi.comvscht.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of Sulbenicillin. ¹H NMR spectroscopy, in particular, allows for the identification and assignment of every unique proton in the molecule based on its specific chemical environment. researchgate.net The chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) together create a complete picture of the molecule's connectivity. acs.org For example, protons on the aromatic ring typically appear in the downfield region (δ 7.0–8.0 ppm), while the protons of the methyl groups on the thiazolidine (B150603) ring appear far upfield. researchgate.netchemistrysteps.com The distinct signals for the protons on the β-lactam ring are crucial for confirming its stereochemistry. medcraveonline.com

The following table outlines the expected ¹H NMR chemical shifts for key protons in the Sulbenicillin structure.

Proton EnvironmentApproximate Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (C₆H₅)7.2–7.8Multiplet
α-Proton (to SO₃⁻ and C=O)5.5–5.8Singlet/Doublet
β-Lactam Protons (H-5, H-6)5.0–5.6Doublets
Thiazolidine Proton (H-3)4.2–4.5Singlet
Amide Proton (NH)8.0–9.0Doublet
Methyl Protons (CH₃)1.2–1.7Singlets

Expected values are based on the known structure of Sulbenicillin and general chemical shift principles for analogous compounds. researchgate.netchemistrysteps.com

Together, IR and NMR spectroscopy provide a robust analytical basis for the unequivocal identification and structural confirmation of Sulbenicillin in research settings. chromatographyonline.com

Development and Validation of Analytical Methods for Research Applications

The development and validation of analytical methods are critical for ensuring the reliability, accuracy, and reproducibility of data in Sulbenicillin research. rsc.orgcarlroth.com These methods are essential for quantifying the compound in various matrices, profiling impurities, and studying its stereoselective disposition. mdpi.commedcraveonline.comepo.org High-Performance Liquid Chromatography (HPLC) is a primary technique used for these purposes. medcraveonline.comrsc.org

The development process involves selecting the appropriate column, mobile phase, and detection parameters to achieve adequate separation and sensitivity. pharmtech.com Once developed, the method must undergo rigorous validation according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH), to demonstrate its suitability for the intended purpose. pharmtech.comyoutube.com

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. pharmtech.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. youtube.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. youtube.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies of a spiked analyte. pharmtech.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day variability). youtube.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. youtube.com

A stereospecific HPLC method was developed and validated for the analysis of Sulbenicillin epimers (R-SBPC and S-SBPC) in biological fluids. medcraveonline.com The validation of this method yielded the following performance characteristics:

Validation ParameterR-SBPCS-SBPC
Linearity Range 0–300 µg/ml0–300 µg/ml
Correlation Coefficient (r) > 0.999> 0.999
Recovery 97.2%–99.4%93.3%–98.1%
Precision (Interday Variability) 3.6%–9.0%3.3%–5.8%
Precision (Intraday Variability) 2.6%–7.3%2.4%–5.1%
Limit of Detection (LOD) ~0.5 µg/ml~0.5 µg/ml

Data sourced from a study on the stereoselective disposition of Sulbenicillin. medcraveonline.com

Such validated methods are fundamental for advanced research, enabling accurate pharmacokinetic studies and quality control of the compound. medcraveonline.comepo.org For instance, validated HPLC-MS methods have been established to identify and characterize related substances and polymerized impurities in Sulbenicillin preparations, ensuring the quality and safety of the active substance. pharmtech.com

Computational and Structural Biology Studies

Molecular Docking Simulations of Sulbenicillin (B1681181) with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how Sulbenicillin interacts with its primary bacterial targets and the enzymes that can inactivate it.

Ligand-Receptor Interactions with Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are the primary targets of β-lactam antibiotics, including Sulbenicillin. These enzymes are essential for the synthesis of the bacterial cell wall. Molecular docking studies are employed to simulate the binding of Sulbenicillin to the active sites of various PBPs. These simulations help to elucidate the specific ligand-receptor interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the drug's inhibitory activity. For instance, the active site of PBP3, a key enzyme in cell septation, contains a groove where β-lactams can bind. Docking studies can reveal how the structural features of Sulbenicillin fit within this groove and interact with key residues. The insights gained from these simulations are instrumental in understanding the mechanism of action and for designing new β-lactam derivatives with enhanced affinity for PBPs.

Binding Modes and Affinities with Beta-Lactamase Enzymes

The production of β-lactamase enzymes is a major mechanism of bacterial resistance to β-lactam antibiotics. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Molecular docking simulations are widely used to study the binding modes and affinities of β-lactam antibiotics like Sulbenicillin with various classes of β-lactamases. By predicting how Sulbenicillin fits into the active site of a β-lactamase, researchers can estimate its susceptibility to hydrolysis. These studies often involve comparing the docking scores and binding energies of different β-lactams to understand why some are more resistant to enzymatic degradation than others. The data generated from these simulations can guide the development of β-lactamase inhibitors or new β-lactam antibiotics that are poor substrates for these resistance enzymes.

Q & A

Q. What experimental methodologies are recommended for determining the identity and purity of Sulbenicillin(2-) in preclinical studies?

To confirm identity and purity, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity assessment. Elemental analysis further validates molecular composition. For novel derivatives, full characterization (e.g., mass spectrometry, melting point determination) and comparison with literature data for known analogs are essential .

Q. How can researchers optimize the synthesis of Sulbenicillin(2-) derivatives to improve yield and reproducibility?

Optimization involves systematic variation of reaction parameters (e.g., temperature, solvent, catalyst). For example, aqueous-phase reactions at controlled pH (5–7) may enhance stability of β-lactam intermediates. Purification steps, such as column chromatography or recrystallization, should be standardized using solvent systems like ethyl acetate/hexane. Document reaction progress via Thin-Layer Chromatography (TLC) and validate reproducibility across three independent trials .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in Sulbenicillin(2-) antimicrobial assays?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate IC50 values. Pairwise comparisons between treatment groups should employ ANOVA with post-hoc Tukey tests, ensuring α = 0.04. For small sample sizes, non-parametric tests like Kruskal-Wallis are preferable. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How should conflicting data on Sulbenicillin(2-)’s efficacy against multidrug-resistant Gram-negative bacteria be resolved?

Discrepancies may arise from methodological differences (e.g., inoculum size, broth microdilution vs. disk diffusion). Conduct a meta-analysis of published studies, stratifying by experimental conditions. Sensitivity analyses can identify confounding variables (e.g., pH-dependent stability of the compound). Validate findings using standardized CLSI/EUCAST protocols and include isogenic bacterial strains to isolate resistance mechanisms .

Q. What experimental designs are robust for assessing Sulbenicillin(2-)’s pharmacokinetic-pharmacodynamic (PK/PD) profile in vivo?

Employ a crossover design with control groups receiving placebo or comparator β-lactams. Use serial blood sampling to measure plasma concentrations via LC-MS/MS. Model PK parameters (e.g., Cmax, AUC) using non-compartmental analysis. For PD, correlate bacterial load reduction with time above MIC (T > MIC). Blinding and randomization are critical to minimize bias .

Q. How can computational methods enhance the understanding of Sulbenicillin(2-)’s binding affinity to penicillin-binding proteins (PBPs)?

Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (GROMACS) can predict binding modes and energy landscapes. Validate predictions with site-directed mutagenesis of PBPs and Surface Plasmon Resonance (SPR) assays to measure binding kinetics. Cross-reference results with crystallographic data from the Protein Data Bank (PDB) .

Q. What strategies mitigate batch-to-batch variability in Sulbenicillin(2-) production for large-scale in vitro studies?

Implement Quality-by-Design (QbD) principles, including Design of Experiments (DoE) to identify critical process parameters (CPPs). Use Fourier-Transform Infrared (FTIR) spectroscopy for real-time monitoring of intermediate stability. Establish acceptance criteria for purity (>98%) and potency (within ±5% of reference standards) .

Methodological and Cross-Disciplinary Questions

Q. How should researchers integrate omics data (e.g., transcriptomics, proteomics) to study Sulbenicillin(2-)’s mechanism of action?

Combine RNA-seq data (differential gene expression) with tandem mass tag (TMT)-based proteomics to identify pathways affected by treatment. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Validate key targets (e.g., cell wall synthesis enzymes) via CRISPR-Cas9 knockout strains .

Q. What ethical and regulatory considerations apply to animal studies evaluating Sulbenicillin(2-) toxicity?

Adhere to ARRIVE guidelines for reporting animal research. Obtain approval from institutional animal care committees (IACUC) and include detailed protocols for humane endpoints (e.g., weight loss >20%). For acute toxicity studies, follow OECD Test Guideline 423, documenting histopathological changes and organ-specific effects .

Q. How can researchers leverage systematic reviews to identify gaps in Sulbenicillin(2-)’s clinical applicability?

Conduct a PRISMA-guided review of PubMed, Embase, and Web of Science. Use PICO framework (Population: bacterial strains; Intervention: Sulbenicillin(2-); Comparison: carbapenems; Outcome: MIC reduction) to structure search terms. Assess bias via ROB-2 tool and synthesize data using RevMan for meta-analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulbenicillin(2-)
Reactant of Route 2
Reactant of Route 2
Sulbenicillin(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.